PP121 is a synthetic molecule studied for its potential anticancer properties. It is classified as a multi-targeted kinase inhibitor, meaning it can bind to and inhibit the activity of multiple protein kinases. [, , , ] These kinases play crucial roles in various cellular processes, including cell growth, proliferation, and survival. Due to its multi-targeted nature, PP121 has demonstrated promising results in preclinical studies for inhibiting the growth of various cancer cell lines and reducing tumor growth in animal models. [, , , ]
PP121 was first identified through systematic discovery efforts aimed at finding novel inhibitors targeting tyrosine and phosphoinositide kinases. The compound belongs to the class of organic compounds known as pyrazolylpyridines, characterized by its complex structure that includes multiple nitrogen atoms within its rings, which contribute to its biological activity. The chemical formula for PP121 is , with a molecular weight of approximately 319.36 g/mol .
The synthesis of PP121 involves several key steps that utilize advanced organic chemistry techniques. Although specific detailed protocols are not extensively documented in the literature, the synthesis generally follows these principles:
The molecular structure of PP121 is characterized by its complex arrangement of rings and functional groups:
The three-dimensional conformation can be analyzed using computational modeling techniques, which help predict its interaction with biological targets.
PP121 participates in several significant chemical reactions relevant to its mechanism of action:
PP121 exerts its therapeutic effects primarily through:
The physical and chemical properties of PP121 are critical for understanding its behavior in biological systems:
These properties influence the bioavailability and pharmacokinetics of PP121, impacting its therapeutic efficacy.
PP121 shows promise across multiple scientific applications:
PP121 represents a paradigm shift in kinase inhibition by simultaneously targeting tyrosine kinases (TKs) and phosphoinositide 3-kinases (PI3Ks). Its unique pyrazolopyrimidine core enables nanomolar-affinity binding to divergent kinase families, overcoming evolutionary divergence between these enzyme classes. Structural analyses reveal that PP121 exploits a conserved hydrophobic pocket in both TK and PI3K active sites, accessible through a rotatable cyclopentyl-pyrrolopyridine moiety. This dual specificity disrupts oncogenic signaling at multiple nodes, as evidenced by IC₅₀ values of 2–14 nM for PDGFR, Src, and VEGFR2, and 10–60 nM for mTOR and DNA-PK [2] [10].
Table 1: Selectivity Profile of PP121 Against Key Kinases
Target Kinase | Family | IC₅₀ (nM) | Biological Consequence |
---|---|---|---|
PDGFRβ | Tyrosine Kinase | 2 | Inhibits stromal signaling |
Src | Tyrosine Kinase | 14 | Blocks metastasis signaling |
VEGFR2 | Tyrosine Kinase | 12 | Suppresses angiogenesis |
mTOR | PI3K-related | 10 | Inhibits protein synthesis/proliferation |
DNA-PK | PI3K-related | 60 | Impairs DNA damage repair |
Data compiled from biochemical kinase profiling assays [2] [10].
PP121 achieves exceptional Src kinase inhibition (IC₅₀ = 14 nM) through a multi-faceted binding mechanism. X-ray crystallography demonstrates that the pyrrolopyridine nitrogen forms a critical hydrogen bond with the kinase hinge residue Met341, while the pyrazolopyrimidine core occupies the adenine-binding pocket. The cyclopentyl group extends into a hydrophobic cavity near the gatekeeper residue Thr338, stabilizing an inactive U-shaped conformation unique to Src family kinases. This binding mode confers >100-fold selectivity over serine-threonine kinases, as mutations to the hydrophobic pocket (e.g., Thr338→Ile) significantly diminish PP121 binding [2] [5].
PP121 inhibits mTOR (IC₅₀ = 10 nM) by competitively targeting the ATP-binding site while inducing conformational changes that suppress kinase activity. Unlike rapamycin analogs that only inhibit mTORC1, PP121 targets both mTORC1 and mTORC2 complexes by binding the catalytic domain. This disrupts phosphorylation of downstream effectors: in glioblastoma cell lines (U87, LN229), 500 nM PP121 reduces p70S6K phosphorylation by >80% within 3 hours. The compound’s flexibility enables simultaneous engagement of the mTOR active site and an adjacent hydrophobic groove, blocking substrate docking without inducing compensatory PI3K activation [5] [10].
PP121 uniquely intercepts the crosstalk between PI3K/Akt and MAPK cascades, two frequently co-activated pathways in cancer. By dually inhibiting upstream TK receptors (e.g., VEGFR2, PDGFR) and PI3K effectors, PP121 disrupts compensatory signaling loops. In NSCLC xenograft models, 30 mg/kg PP121 suppresses both Akt Ser473 and ERK Thr202/Tyr204 phosphorylation within 24 hours, contrasting with single-pathway inhibitors that often upregulate alternate cascades [1] [9].
Genetic studies confirm that PP121 directly inhibits Akt activation in PTEN-deficient glioblastomas. In Nestin-TVA mouse models with conditional RB/p53/PTEN ablation, PP121 (20 mg/kg) reduced phospho-Akt Ser473 levels by 75% versus controls. This correlated with tumor regression in 66% of treated animals, validating PI3K/Akt as a therapeutic vulnerability. Mechanistically, PP121 blocks membrane translocation of PI3Kβ/δ subunits, preventing PIP₃ generation and subsequent Akt recruitment. The compound’s ability to penetrate the blood-brain barrier enhances its efficacy against intracranial tumors, with a 40% reduction in tumor volume observed after 14-day treatment [3] [7].
Table 2: Efficacy of PP121 in Preclinical Cancer Models
Cancer Model | Genetic Features | PP121 Dose | Key Outcomes |
---|---|---|---|
Glioblastoma PDX | PTEN⁻/⁻, EGFRvIII | 20 mg/kg oral | 75% ↓ p-Akt; 40% tumor volume reduction |
NSCLC LU5162B-ADC | EGFR⁺/MET⁺ | 2 µM in vitro | 90% ↓ p-S6; 70% proliferation inhibition |
NSCLC LU6471B-SCC | KRASG12D | 500 nM in vitro | 85% migration inhibition (co-culture) |
Esophageal Eca-109 | PI3KCA mutant | 30 mg/kg oral | ↓p-Akt/p-IκKαβ; 60% tumor growth inhibition |
PDX = patient-derived xenograft; ADC = adenocarcinoma; SCC = squamous cell carcinoma [7] [9] [10].
PP121 potently antagonizes VEGF-driven angiogenesis by blocking VEGFR2 autophosphorylation (IC₅₀ = 12 nM). In endothelial cells, 100 nM PP121 inhibits VEGF165-induced activation of both PI3K/Akt and MAPK pathways, disrupting proliferation and tubulogenesis. This dual inhibition overcomes resistance to VEGF monotherapy: in bevacizumab-resistant CRC models, PP121 suppresses Ang2 and Bv8 expression—hypoxia-induced bypass angiogenic factors—by >50%. The compound’s efficacy against VEGFR2 is structurally enabled by its binding to the kinase’s “DFG-out” conformation, a state inaccessible to larger antibody-based inhibitors [1] [8].
Molecular Effects of PP121 on Angiogenic Pathways:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7